5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family, characterized by the presence of a chlorosulfonyl group and a carboxylic acid functional group. Indole derivatives are widely studied due to their significant biological activities, including anticancer properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
The compound can be synthesized through various chemical reactions involving indole derivatives and chlorosulfonic acid. It is often used as an intermediate in the synthesis of biologically active compounds. Research articles and patents provide detailed methodologies for its synthesis and applications in drug development .
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid is classified as:
The synthesis of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid typically involves the following steps:
The reaction conditions often include:
The molecular structure of 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid features:
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid can undergo several chemical reactions:
These reactions often require specific conditions such as:
The mechanism of action for compounds derived from 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific pathways involved in cell proliferation, particularly in cancer cells.
Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent . The specific interactions at the molecular level can involve hydrogen bonding and hydrophobic interactions with target proteins.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
This compound exemplifies how modifications in indole structures can lead to significant changes in biological activity, making it a valuable target for further research in medicinal chemistry.
The compound is systematically named 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid, reflecting the positions of its key functional groups on the indole scaffold. The molecular formula is C₉H₆ClNO₄S, with a molecular weight of 259.67 g/mol. The core structure consists of an indole ring (benzene fused to pyrrole) substituted at position 5 with a chlorosulfonyl (–SO₂Cl) group and at position 2 with a carboxylic acid (–COOH) group. Key identifiers include:
Table 1: Molecular Identifiers
| Property | Value | 
|---|---|
| IUPAC Name | 5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid | 
| Molecular Formula | C₉H₆ClNO₄S | 
| Molecular Weight | 259.67 g/mol | 
| CAS No. | 1369238-14-1 | 
| SMILES | OC(=O)C1=CC2=C(N1)C=C(C=C2)S(=O)(=O)Cl | 
Direct X-ray crystallographic data for 5-(chlorosulfonyl)-1H-indole-2-carboxylic acid is limited due to challenges in crystallizing halogenated indole derivatives. Experimental studies on analogous compounds (e.g., 5-fluoro-1H-indole-2-carboxylic acid) reveal that these molecules form centrosymmetric dimers via dual O–H···O hydrogen bonds between carboxylic acid groups. This creates an eight-membered ring motif [R₂²(8)] in the solid state [2] [7]. The chloro substituent’s steric and electronic properties likely influence packing modes, though the sulfonyl chloride group typically does not participate in hydrogen bonding. Computational models (DFT) predict a near-planar indole ring system, with the carboxylic acid and sulfonyl chloride groups twisted slightly out of plane due to steric repulsion [2] [7].
The compound exhibits prototropic tautomerism at the carboxylic acid group, enabling equilibrium between keto (acid) and enol (lactone) forms. However, the keto form predominates due to resonance stabilization within the conjugated indole system. The electron-withdrawing chlorosulfonyl group at position 5 further polarizes the ring, enhancing the acidity of both the carboxylic acid (pKa ~3–4) and N1–H (pKa ~10–12) groups [3]. Key resonance contributors include:
Structurally analogous indole sulfonates demonstrate how halogen position and identity modulate chemical behavior. Key comparisons include:
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7